Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354487-69-6
Cat. No.: VC2836041
Molecular Formula: C12H14BrClN2O5
Molecular Weight: 381.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354487-69-6 |
---|---|
Molecular Formula | C12H14BrClN2O5 |
Molecular Weight | 381.61 g/mol |
IUPAC Name | methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1 |
Standard InChI Key | SZGILLJPMQBHPS-OZZZDHQUSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl |
SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Basic Properties
Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a halogenated phenoxy-pyrrolidine derivative with defined stereochemistry. The compound contains both bromine and nitro substituents on the phenoxy ring, contributing to its distinct chemical properties and potential biological activities.
Identification Parameters
Parameter | Value |
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CAS Number | 1354487-69-6 |
Molecular Formula | C₁₂H₁₄BrClN₂O₅ |
Molecular Weight | 381.62 g/mol |
Structural Classification | Pyrrolidine derivative, Halogenated phenoxy compound |
Stereochemistry | (2S,4S) configuration |
The compound possesses a defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity and chemical behavior . The presence of the hydrochloride salt form enhances the compound's stability and solubility in various solvents compared to the free base form.
Structural Characteristics
Core Structure
Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride consists of several key structural components:
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A pyrrolidine ring with (2S,4S) stereochemistry
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A methyl ester group at the 2-position of the pyrrolidine ring
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A phenoxy group at the 4-position with 4-bromo and 2-nitro substituents
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The hydrochloride salt form
Structural Features and Their Significance
The compound's distinctive structural elements contribute significantly to its chemical behavior and potential applications:
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The pyrrolidine core provides conformational rigidity and represents an important pharmacophore found in many bioactive compounds.
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The (2S,4S) stereochemistry is critical for specific receptor interactions and biological activity.
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The 4-bromo-2-nitrophenoxy moiety introduces lipophilicity and potential for halogen bonding interactions.
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The methyl ester function serves as a potential site for metabolism or further chemical modifications.
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The hydrochloride salt formation improves solubility and stability profiles.
Physical and Chemical Properties
Physical State and Appearance
The compound typically exists as a crystalline solid. The specific appearance characteristics may vary depending on preparation methods and purity levels.
Solubility Profile
While specific solubility data for Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is limited in the available literature, the compound likely exhibits:
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Enhanced solubility in polar protic solvents (water, methanol, ethanol) due to its salt form
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Moderate solubility in polar aprotic solvents (acetonitrile, DMF, DMSO)
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Limited solubility in non-polar solvents (hexane, toluene)
Stability Considerations
The compound contains several functional groups that influence its stability:
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The ester group may be susceptible to hydrolysis under strongly acidic or basic conditions
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The nitro group could undergo reduction under certain conditions
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The hydrochloride salt form generally provides enhanced stability compared to the free base
Synthetic Approaches
Relationship to 4-Bromo-2-nitrophenyl Acetic Acid
The search results indicate a potential connection to 4-bromo-2-nitrophenyl acetic acid synthesis, which could serve as a precursor or related intermediate in the preparation of the target compound . The synthesis of 4-bromo-2-nitrophenyl derivatives typically involves bromination of 2-nitrophenyl compounds under controlled conditions.
Applications and Biological Significance
Structure-Activity Relationships
The compound's specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring plays a crucial role in its biological activity profile. The (2S,4S) configuration potentially influences:
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Receptor binding affinity and selectivity
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Conformational preferences that impact molecular recognition
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Pharmacokinetic properties including absorption, distribution, metabolism, and excretion
The presence of both bromine and nitro substituents on the phenoxy ring introduces unique electronic and steric properties that can significantly affect biological interactions.
Related Compounds and Structural Analogs
Structural Analogs
Several structurally related compounds have been identified in the literature, differing primarily in the substitution pattern on the phenoxy ring:
Compound | Key Structural Difference |
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Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride | Methyl group at 4-position instead of bromine |
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | Bromine at 2-position and fluorine at 4-position |
Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate | Bromine at 2-position and methyl at 4-position |
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | Bromine at 2-position and isopropyl at 4-position |
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate | Iodine at 4-position and no nitro group |
These structural analogs provide valuable insights into structure-activity relationships and may offer alternative properties for specific applications .
Pyrrolidine Derivatives
The compound belongs to a broader class of pyrrolidine derivatives, many of which demonstrate significant biological activities. Related pyrrolidine-containing compounds include:
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1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, which contains a similar pyrrolidine core but with different substituents
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Methyl (2S,4S)-4-(4-bromo-2-phenylphenoxy)pyrrolidine-2-carboxylate, which contains a phenyl group at the 2-position of the phenoxy ring instead of a nitro group
Supplier | Product Information |
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Matrix Scientific | Product Code: 051010 |
YMI Lab | Available as research chemical |
The compound is typically provided in research-grade purity for applications in synthetic chemistry and pharmaceutical research .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is limited in the provided search results, the compound would likely be characterized by:
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NMR spectroscopy (¹H and ¹³C) showing characteristic signals for the pyrrolidine ring protons, aromatic protons, and methyl ester group
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Mass spectrometry revealing the expected molecular ion pattern with characteristic bromine isotope distribution
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IR spectroscopy displaying absorbance bands for nitro, ester, and other functional groups
Chromatographic Properties
The compound likely exhibits retention behavior in various chromatographic systems that reflects its polarity and structural features:
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Moderate to high retention on reverse-phase HPLC systems due to the presence of aromatic and halogen substituents
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Specific retention patterns on chiral chromatography systems due to its defined stereochemistry
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